1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine

Description

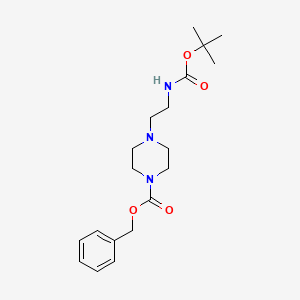

1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine is a piperazine derivative featuring two protective groups: a carbobenzyloxy (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc)-protected aminoethyl moiety at the 4-position (Fig. 1). The Cbz group (aromatic benzyloxycarbonyl) provides stability under basic conditions and can be removed via hydrogenolysis, while the Boc group (tert-butoxycarbonyl) is acid-labile, enabling orthogonal deprotection strategies. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for designing receptor-targeted molecules, due to its modular reactivity and tunable physicochemical properties .

Properties

CAS No. |

500013-42-3 |

|---|---|

Molecular Formula |

C19H29N3O4 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

benzyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H29N3O4/c1-19(2,3)26-17(23)20-9-10-21-11-13-22(14-12-21)18(24)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) |

InChI Key |

CZPWUUGEWNJQKG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Structure and Synthesis

1-Cbz-4-(2-N-Boc-amino-ethyl)-piperazine is characterized by a piperazine ring, which is a common scaffold in pharmaceuticals. The compound includes a benzyloxycarbonyl (Cbz) protecting group and a tert-butyloxycarbonyl (Boc) group, which are crucial for enhancing stability and controlling reactivity during synthesis.

Synthesis Techniques:

- The synthesis of this compound typically involves the protection of amines and the formation of the piperazine ring through various coupling reactions. Methods such as N-Boc protection followed by Cbz introduction are commonly employed to achieve the desired structure.

- Recent studies have highlighted efficient synthetic routes that yield high purity and enantiomeric excess, which are essential for biological testing .

The piperazine moiety is known for its versatility in medicinal chemistry, contributing to the pharmacological profiles of many drugs. Compounds like this compound have been investigated for various biological activities:

Antimicrobial Activity:

- Research indicates that derivatives of piperazine exhibit significant antimicrobial properties. For instance, modifications on the piperazine ring can enhance activity against bacterial strains .

Anticancer Properties:

- Piperazine-containing compounds have been explored for their potential in cancer therapy. The structural modifications can lead to improved binding affinities for cancer-related targets, enhancing their efficacy .

Neuropharmacological Effects:

- The piperazine structure is also associated with neuroactive compounds. Studies suggest that derivatives may exhibit anxiolytic or antidepressant effects, making them candidates for further research in treating mood disorders .

Therapeutic Implications

This compound serves as a valuable intermediate in synthesizing more complex molecules with therapeutic potential.

Drug Development:

- The compound's ability to act as a building block allows for the creation of libraries of analogs that can be screened for various biological activities. This approach is particularly useful in lead optimization during drug discovery processes .

Targeted Delivery Systems:

- Due to its structural properties, this compound can be incorporated into drug delivery systems, enhancing the bioavailability and targeting capabilities of therapeutic agents .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of piperazine derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against multiple bacterial strains using piperazine derivatives. |

| Study B | Anticancer Research | Identified enhanced binding to cancer cell receptors with modified piperazines leading to reduced tumor growth in vitro. |

| Study C | Neuropharmacology | Showed promising results in animal models indicating potential anxiolytic effects from piperazine derivatives. |

These findings underscore the compound's versatility and importance in ongoing research within medicinal chemistry.

Comparison with Similar Compounds

Piperazine Core vs. Piperidine or Morpholine Derivatives

The piperazine ring is critical for receptor binding and solubility. demonstrates that piperazine-based compounds (e.g., compound 3, Ki = 58 nM) exhibit significantly higher binding affinity to human adenosine A2A receptors (hA2AAR) compared to piperidine analogs (compound 1, Ki = 594 nM) . Similarly, replacing piperazine with morpholine in coumarin derivatives () reduced 5-HT1A receptor affinity, highlighting the importance of the piperazine nitrogen atoms in forming hydrogen bonds or charge interactions .

Solubility and Physicochemical Properties

- Spacer Length and pKa: reveals that piperazine derivatives with ethylene spacers (e.g., compound 8ac) exhibit higher aqueous solubility (80 μM) and pKa (~6–7) compared to direct-attachment analogs (pKa < 3.8). The ethyl spacer in 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine may balance solubility and lipophilicity, while the Boc group could moderately increase pKa .

- Protective Group Impact : The Cbz group’s aromaticity may reduce solubility compared to polar substituents, but its orthogonal removal pathway offers flexibility in prodrug design.

Comparative Data Table

Research Findings and Implications

- Receptor Binding: The target compound’s Cbz group may mimic aromatic substituents in ’s high-affinity hA2AAR ligands, while the Boc-aminoethyl chain could facilitate interactions similar to three-carbon linkers in 5-HT1A agonists () .

- Antiviral Potential: Analogous to ’s piperazine derivatives, the Boc-protected amine in the target compound may retain activity against viral targets if deprotected in vivo .

- Synthetic Versatility : Orthogonal deprotection strategies (Cbz vs. Boc) enable modular synthesis of diverse analogs, as demonstrated in ’s piperazine-based intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sequential Alkylation and Protection

This method involves introducing the Boc-protected aminoethyl moiety followed by Cbz protection on the piperazine ring.

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)ethyl Bromide

- Reagents : 2-Aminoethanol, di-tert-butyl dicarbonate (Boc anhydride), phosphorus tribromide (PBr₃).

- Conditions :

- Boc protection: 2-Aminoethanol reacts with Boc anhydride in tetrahydrofuran (THF) at 0°C for 2 hours (yield: 85–90%).

- Bromination: The resulting 2-(tert-butoxycarbonylamino)ethanol is treated with PBr₃ in dichloromethane (DCM) at −10°C, yielding 2-(tert-butoxycarbonylamino)ethyl bromide (yield: 75–80%).

Step 2: Piperazine Alkylation

- Reagents : Piperazine, 2-(tert-butoxycarbonylamino)ethyl bromide, potassium carbonate (K₂CO₃).

- Conditions :

Step 3: Benzyloxycarbonyl (Cbz) Protection

Table 1: Summary of Sequential Alkylation Method

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Boc anhydride, PBr₃ | THF, DCM | 0°C, −10°C | 2–4 h | 75% |

| 2 | Piperazine, K₂CO₃ | Acetonitrile | Reflux | 18 h | 70% |

| 3 | Cbz-Cl, NaOH | DCM/water | 0°C | 4 h | 95% |

Alternative Route: Starting from 1-(2-Aminoethyl)Piperazine

This approach begins with a pre-formed 1-(2-aminoethyl)piperazine core.

Step 1: Boc Protection of the Primary Amine

- Reagents : 1-(2-Aminoethyl)piperazine, Boc anhydride, triethylamine (TEA).

- Conditions :

Step 2: Cbz Protection of the Piperazine Nitrogen

Advantages : Fewer steps and higher overall yield compared to sequential alkylation.

Optimization of Reaction Parameters

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Parameter | Sequential Alkylation | Alternative Route |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 50–60% | 75–85% |

| Purity (HPLC) | ≥97% | ≥98% |

| Scalability | Moderate | High |

Key Insight : The alternative route offers superior efficiency and scalability, making it preferable for industrial applications.

Challenges and Solutions

Regioselectivity in Piperazine Functionalization

Industrial Production Considerations

Large-Scale Reactor Design

Cost Analysis

- Reagent Costs : Boc anhydride and Cbz-Cl constitute 60–70% of raw material expenses.

- Yield Optimization : A 5% yield increase reduces production costs by $12,000 per 100 kg batch.

Q & A

Q. What are the key synthetic strategies for introducing Cbz and Boc protecting groups to piperazine derivatives?

The synthesis of 1-Cbz-4-(2-N-Boc-Amino-ethyl)-piperazine typically involves sequential protection of amine groups. The Boc (tert-butyloxycarbonyl) group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (CH₂Cl₂) under basic conditions, while the Cbz (carbobenzyloxy) group is added via benzyl chloroformate in the presence of a base. Deprotection of Boc is achieved with trifluoroacetic acid (TFA), and Cbz removal requires hydrogenolysis (H₂/Pd). These steps ensure selective functionalization of the piperazine core, critical for subsequent coupling reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substitution patterns on the piperazine ring and ethyl spacer.

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is standard for research-grade compounds).

- Mass Spectrometry (MS): Confirms molecular weight (e.g., via ESI-MS).

- Raman Spectroscopy: Distinguishes structural isomers by comparing vibrational modes, especially in complex mixtures .

Q. How do Boc and Cbz protecting groups influence reactivity in downstream applications?

Boc groups stabilize amines against nucleophilic attack and oxidation, enabling selective reactions at other sites. Cbz groups are orthogonal to Boc, allowing sequential deprotection. This dual-protection strategy is pivotal in multi-step syntheses, such as peptide coupling or ligand design, where controlled amine reactivity is required .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for this compound derivatives?

Optimize carbodiimide-mediated couplings (e.g., EDC or DCC) by:

- Using stoichiometric 1-hydroxybenzotriazole (HOBt) to suppress racemization.

- Conducting reactions in anhydrous DMF or CH₂Cl₂ under inert atmospheres.

- Monitoring progress via TLC or in situ FTIR for carbonyl disappearance. Post-reaction purification via flash chromatography (silica gel, gradient elution) ensures high yields (>70%) .

Q. What computational approaches predict structure-activity relationships (SAR) for piperazine-based ligands?

- Pharmacophore Modeling: Aligns key functional groups (e.g., amine spacing, aryl moieties) with target receptors (e.g., serotonin 5-HT₁A).

- Molecular Dynamics (MD): Simulates ligand-receptor binding stability, emphasizing the role of piperazine ring conformation (coplanar vs. perpendicular aryl groups).

- Density Functional Theory (DFT): Calculates electronic effects of substituents (e.g., electron-withdrawing Boc groups) on binding affinity .

Q. How can contradictions in biological activity data (e.g., reduced efficacy vs. lower toxicity) be resolved?

- Toxicity-activity balance: Structural modifications (e.g., β-cyclodextrin inclusion) may reduce cytotoxicity but also hinder target engagement. Validate via comparative IC₅₀ assays and in vivo ADMET profiling.

- Dose-response studies: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity .

Q. What advanced crystallization techniques improve polymorph control in piperazine derivatives?

- Solvent Evaporation: Use mixed solvents (e.g., CH₃CN/H₂O) to slow nucleation.

- Supramolecular Templating: Co-crystallize with guest molecules (e.g., CO₂ capture agents) to stabilize specific hydrogen-bonding networks.

- Hirshfeld Surface Analysis: Maps intermolecular interactions (e.g., C–H⋯O bonds) to guide crystal engineering .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Acidic Conditions (pH < 3): Boc groups hydrolyze rapidly; use TFA-free buffers for short-term storage.

- Neutral/Basic Conditions (pH 7–9): Cbz groups remain stable, but prolonged exposure may lead to piperazine ring oxidation.

- Storage Recommendations: Lyophilize and store at -20°C under argon, with desiccants to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.